2,6-Dichlorobenzamide

説明

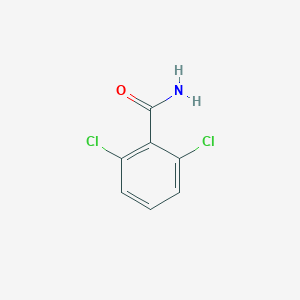

Structure

3D Structure

特性

IUPAC Name |

2,6-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPCUHPSIUQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022170 | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.73X10+3 mg/L at 23 °C | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

2008-58-4 | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JWF529EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198 °C | |

| Record name | 2,6-Dichlorobenzamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and common experimental protocols for 2,6-Dichlorobenzamide (BAM). The information is presented to support research, development, and analytical activities involving this compound.

Core Chemical and Physical Properties

This compound is a member of the benzamide class of organic compounds, characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a carboxamide group at the 1 position.[1] At room temperature, it exists as a white to off-white or pale cream crystalline solid or powder.[2][3][4] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO | [2][5][6][7][8][9] |

| Molecular Weight | 190.03 g/mol | [1][2][6][10] |

| CAS Number | 2008-58-4 | [2][3][5][11][6][7][12][13] |

| Appearance | White to pale cream crystals or powder | [2][3] |

| Melting Point | 195 - 204 °C | [2][3][4] |

| Boiling Point | ~335 °C (estimated)[2]; 266.5°C at 760 mmHg[6] | [2][6] |

| Density | ~1.44 g/cm³[2][14]; 1.50 g/cm³[15] | [2][14][15] |

| Water Solubility | 2.7 g/L (at 20-25 °C)[2][14]; 1830 mg/L (at 20°C, pH 7)[8] | [2][8][14] |

| Organic Solvent Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [2][15] |

| Vapor Pressure | 3.26 x 10⁻⁵ mmHg[2][14]; 2.0 X 10⁻² mPa (at 20°C)[8] | [2][8][14] |

| logP (Octanol/Water) | 0.77 | [2][14] |

| pKa | Not applicable | [8] |

Chemical Structure

The structure of this compound features a central benzene ring. A carboxamide (-CONH₂) group is attached to the first carbon of the ring, and two chlorine atoms are substituted at the second and sixth carbons. The presence of the electronegative chlorine atoms influences the compound's reactivity and electronic properties.[15]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Spectral Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available, typically run in Acetone-d6. | [1][2] |

| ¹³C NMR | Spectra available, typically run in Acetone-d6. | [1][2][10] |

| Infrared (IR) Spectroscopy | FTIR and Gas Phase spectra are available for analysis. | [2][5] |

| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns. | [1][2][7] |

Environmental Fate: A Metabolite of Dichlobenil

This compound is notably the primary and most persistent soil metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[14][16] The transformation from dichlobenil to BAM is a critical pathway in the environmental fate of this class of herbicides.[1][17]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Amidation of 2,6-Dichlorobenzoyl Chloride

A common laboratory-scale synthesis of this compound involves the reaction of 2,6-dichlorobenzoyl chloride with an amine source.[2]

Materials:

-

2,6-Dichlorobenzoyl chloride

-

Ammonium hydroxide (28% aqueous solution) or a suitable primary/secondary amine

-

Dioxane or another appropriate anhydrous solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., DIPEA), if using a primary/secondary amine salt

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, separatory funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and a tertiary amine base (1.5 eq) in an anhydrous solvent. If using ammonium hydroxide, it can be used in excess. Cool the solution to 0°C in an ice bath with continuous stirring.[2]

-

Addition of Acyl Chloride: Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Work-up and Extraction: Upon completion, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane. Combine the organic layers.[2]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound product.[2]

Analytical Protocol: Analysis in Soil and Water Samples

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis, often by gas chromatography (GC).[18][19][20]

Materials:

-

Soil or water sample

-

Hexane, Acetone, Ethyl acetate

-

Ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (for water samples)

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

Procedure:

-

Extraction (Soil):

-

Extract a known weight of the soil sample with a mixture of hexane:acetone (50:50) and an ammonium chloride solution.[18]

-

Filter the extract. Add water and salt to the filtrate and transfer to a separatory funnel.

-

The aqueous layer is extracted three times with ethyl acetate. The combined ethyl acetate extracts contain the this compound.[2][18]

-

-

Extraction (Water):

-

Cleanup:

-

Concentration and Analysis:

References

- 1. This compound | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Benzamide, 2,6-dichloro- [webbook.nist.gov]

- 6. This compound [myskinrecipes.com]

- 7. Benzamide, 2,6-dichloro- [webbook.nist.gov]

- 8. This compound (Ref: AE C653711) [sitem.herts.ac.uk]

- 9. This compound PESTANAL - Analytical Standard at Best Price, Supplier in Mumbai [nacchemical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound - Wikidata [wikidata.org]

- 12. 2008-58-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. www2.mst.dk [www2.mst.dk]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. benchchem.com [benchchem.com]

- 17. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

2,6-Dichlorobenzamide: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of 2,6-Dichlorobenzamide (BAM), a compound of significant interest due to its environmental persistence as a primary metabolite of the herbicide dichlobenil. A thorough understanding of its solubility in both water and various organic solvents is critical for environmental modeling, toxicological studies, and the development of analytical and remediation methodologies.

Physicochemical Properties and Solubility Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its solubility is a key factor governing its environmental fate and transport.

Aqueous Solubility

This compound exhibits moderate solubility in water. This property contributes to its mobility in soil and its potential to contaminate groundwater.[2][3] The reported aqueous solubility values are summarized in the table below.

| Solvent | Temperature (°C) | pH | Solubility (g/L) | Reference |

| Water | 20-25 | Not Specified | 2.7 | [1][4][5] |

| Water | 23 | Not Specified | 2.73 | [6] |

| Water | 20 | 7 | 1.83 | [7] |

Organic Solvent Solubility

| Solvent | This compound Solubility | Benzamide Solubility (g/L at 25°C) | Reference |

| Ethanol | Soluble | 13.5 | [1][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [1][8] |

| Acetonitrile | Soluble (used as a solvent for standards) | - | |

| Acetone | - | Soluble | [8] |

| Methanol | - | Soluble | [8] |

Note: The solubility of benzamide is provided for illustrative purposes only and is not a direct representation of this compound's solubility.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound, based on the widely accepted "shake-flask" method and analytical techniques described in environmental testing protocols.[9]

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatograph (HPLC) with UV detector or Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the quantification of this compound in environmental samples, which can be adapted for solubility studies.[9]

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a mass selective detector (MSD).

-

Capillary column (e.g., DB-5ms or equivalent).

2. GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 189, 191, and 154).

3. Calibration:

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

Visualizations

Metabolic Pathway of Dichlobenil

The following diagram illustrates the environmental transformation of the herbicide dichlobenil to its persistent metabolite, this compound, and its subsequent degradation.

Caption: Metabolic pathway of dichlobenil to this compound.

Experimental Workflow for BAM Analysis in Water

This diagram outlines a typical workflow for the analysis of this compound in water samples, from sample collection to final quantification.

Caption: Workflow for this compound analysis in water.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. www2.mst.dk [www2.mst.dk]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: AE C653711) [sitem.herts.ac.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

2,6-Dichlorobenzamide (BAM): A Persistent Herbicide Metabolite Demystified

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-Dichlorobenzamide, commonly known as BAM, is a primary and highly persistent metabolite of the nitrile herbicide dichlobenil (2,6-dichlorobenzonitrile).[1] Historically, dichlobenil was widely used for weed control in both agricultural and non-agricultural settings.[1] However, its application has led to significant environmental concerns due to the formation of BAM. This technical guide provides a comprehensive overview of BAM, focusing on its formation, environmental fate, analytical methodologies for its detection, and toxicological significance.

The chemical stability and high water solubility of BAM contribute to its mobility in soil, leading to the contamination of groundwater.[1][2] Consequently, BAM is one of the most frequently detected pesticide metabolites in groundwater across Europe and North America, often exceeding the European Commission's drinking water limit of 0.1 µg/L.[1] Understanding the transformation of dichlobenil to BAM, its environmental behavior, and its potential health effects is critical for environmental risk assessment and the development of effective remediation strategies.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both dichlobenil and its metabolite BAM is essential for predicting their environmental transport and fate.

| Property | Dichlobenil | This compound (BAM) |

| Chemical Formula | C₇H₃Cl₂N | C₇H₅Cl₂NO |

| Molecular Weight | 172.01 g/mol | 190.02 g/mol [4] |

| Appearance | White to pale yellow crystalline solid | White to brown-grey crystalline powder[3] |

| Water Solubility | 18-25 mg/L | 2,700 mg/L[5] |

| Vapor Pressure | 5.5 x 10⁻⁴ mm Hg at 20°C | 4.8 x 10⁻⁶ mm Hg at 25°C[4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.7 - 3.2 | 0.77[5] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 290 - 740 cm³/g | 30 cm³/g[4] |

Formation and Environmental Fate

BAM is primarily formed in the soil through the microbial degradation of the parent herbicide, dichlobenil.[1][6] This transformation is mediated by nitrile-degrading enzymes, specifically nitrile hydratases, found in common soil bacteria.[6] The nitrile hydratase enzyme converts the nitrile group of dichlobenil into an amide group, resulting in the formation of BAM.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. DSpace [helda.helsinki.fi]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite this compound (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Transport of 2,6-Dichlorobenzamide (BAM)

Abstract

This compound (BAM) is a primary and highly persistent degradation product of the herbicide dichlobenil.[1][2] Its chemical stability, high water solubility, and low sorption to soil contribute to its mobility and frequent detection in groundwater, often at concentrations exceeding regulatory limits.[1][2][3][4][5] This technical guide provides a comprehensive overview of the environmental fate and transport of BAM, summarizing key physicochemical properties, degradation pathways, and mobility characteristics. Detailed experimental protocols for its analysis in environmental matrices are also presented. This document is intended to serve as a core resource for professionals investigating the environmental and health implications of this significant pesticide metabolite.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of BAM is essential for predicting its behavior and persistence in the environment.[1] These properties govern its solubility, mobility, and potential for bioaccumulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO | [6][7] |

| Molecular Weight | 190.03 g/mol | [6] |

| CAS Number | 2008-58-4 | [6][7] |

| Appearance | White to off-white or pale cream crystalline solid or powder. | [6][7] |

| Melting Point | 195 - 204 °C | [6][7][8] |

| Boiling Point | ~335 °C (estimated) | [6][9] |

| Water Solubility | 2.7 g/L (2700 mg/L) at 20-25 °C | [6][7][9][10] |

| Vapor Pressure | 3.26 x 10⁻⁵ mmHg (at 25 °C) | [6][9][10] |

| Log P (Octanol/Water) | 0.77 | [6][7][9][10] |

| Henry's Law Constant | 1.2 x 10⁻⁹ atm·m³/mol (estimated) | [9] |

| pKa | Not available |

Note: The low octanol-water partition coefficient (Log P) and high water solubility indicate a low potential for bioaccumulation in organisms and a high potential for mobility in aqueous environments.[3][9] The low Henry's Law constant suggests that volatilization from moist soil or water surfaces is not a significant fate process.[9]

Environmental Fate of this compound

The environmental fate of BAM is characterized by its high persistence, particularly in subsurface environments.[3][11] Degradation is slow and primarily mediated by microbial activity.[2]

Degradation

Biotic Degradation:

Microbial degradation is the primary pathway for the breakdown of BAM in the environment, although it is a very slow process.[2] Certain microorganisms, such as those from the genus Aminobacter, have been identified as capable of mineralizing BAM.[12][13] The initial and rate-limiting step in the aerobic degradation of BAM is the hydrolysis of the amide group by an amidase enzyme (BbdA) to form 2,6-dichlorobenzoic acid (2,6-DCBA).[1][11][14] The degradation of 2,6-DCBA is then believed to proceed more readily by endogenous microbial communities in environments like sand filters.[15][16] In soils previously exposed to the parent herbicide dichlobenil, BAM degradation can be more significant, with complete removal observed within 35-56 days in some studies.[17] In contrast, in unacclimated soils, BAM is often considered a dead-end metabolite.[17]

Abiotic Degradation:

Abiotic degradation processes such as hydrolysis and photolysis are generally not considered significant for BAM under typical environmental conditions.[2][18] BAM is stable to hydrolysis.[19] While photodegradation of some chlorinated aromatic compounds can occur, specific studies on the photodegradation of BAM in the environment are limited.[18][20][21]

Transport and Mobility

Mobility in Soil:

BAM exhibits high mobility in soil, which is a direct consequence of its high water solubility and low sorption to soil organic matter and clay particles.[2][3][9] The organic carbon-water partition coefficient (Koc) for BAM has been reported to be low, with a value of 30, indicating a high potential for leaching.[9]

Sorption:

Sorption of BAM to soil and aquifer sediments is generally low.[22][23][24] The soil-water partition coefficient (Kd) varies depending on the soil type.

| Soil/Sediment Type | Kd Value (L/kg) | Source(s) |

| Topsoils | 0.24 - 0.66 | [22][23] |

| Clayey Till Sediments | 0.10 - 0.93 | [22][23] |

| Sandy Sediments | 0.00 - 0.08 | [24] |

Sorption is generally higher in topsoils and clayey till sediments compared to sandy sediments, likely due to higher organic matter content.[22][23] One study found that sorption was significantly higher in unoxidized (reduced) clayey till compared to weathered (oxidized) clayey till, suggesting that the composition of organic matter plays a crucial role.[22][23]

Bioaccumulation

The potential for bioaccumulation of BAM in aquatic organisms is considered to be low.[9] This is supported by its low log P value and a reported bioconcentration factor (BCF) of 10 for Golden Ide fish.[9]

Experimental Protocols

Accurate quantification of BAM in environmental samples is crucial for risk assessment.[25] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques.[25][26]

Analysis of BAM in Water Samples by Solid-Phase Extraction (SPE) and GC-MS

This protocol is a generalized procedure based on common methodologies for the analysis of BAM in water.[7][25][27]

1. Sample Preparation (Solid-Phase Extraction):

-

Pass a 1 L water sample through a divinylbenzene (DVB) solid-phase extraction disk under vacuum.

-

Elute the retained BAM from the disk with methylene chloride.

-

Gently concentrate the eluate under a stream of nitrogen. A keeper solvent such as 1-heptanol may be used to prevent complete evaporation.

-

Add a precise volume of an internal standard solution (e.g., 2,4,6-trichlorobenzonitrile).

-

Adjust the final volume and transfer an aliquot to an autosampler vial for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Restek RTX-200, 30 m x 0.25 mm x 0.5 µm or equivalent.

-

Oven Program: 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: m/z 171, 173, 175, 189, 205, and 207.

-

-

Quantitation: Based on a 5-point calibration curve of the analyte/internal standard ratio.

Analysis of BAM in Soil Samples by Solvent Extraction and GC

This protocol is a generalized procedure based on common methodologies for the analysis of BAM in soil.[28]

1. Sample Extraction:

-

Weigh a 25 g soil sample into an Erlenmeyer flask.

-

Extract the soil with a mixture of hexane:acetone (50:50) and an ammonium chloride solution.

-

Filter the extract.

-

Add water and salt to the filtrate and transfer to a separatory funnel.

-

The aqueous layer, which contains the BAM, is then extracted three times with ethyl acetate.

-

The combined ethyl acetate extracts are concentrated.

2. Cleanup:

-

The concentrated extract is subjected to a cleanup step, such as using an alumina column or Gel Permeation Chromatography (GPC).

3. GC Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 3% OV-225 or equivalent.

-

Detector: Electron Capture Detector (ECD).

-

-

Quantitation: Based on a calibration curve with appropriate standards.

Visualizations

Degradation Pathway of this compound

Caption: Microbial degradation pathway of Dichlobenil to BAM and its subsequent mineralization.

Experimental Workflow for BAM Analysis in Water

Caption: Experimental workflow for the analysis of BAM in water by SPE-GC-MS.

Environmental Fate and Transport of BAM

Caption: Logical relationships in the environmental fate and transport of BAM.

Conclusion

This compound is a significant environmental contaminant due to its persistence, mobility, and frequent occurrence in groundwater.[2] Its primary source is the microbial degradation of the herbicide dichlobenil.[2] The environmental fate of BAM is largely governed by its high water solubility and low sorption to soil, which results in a high potential for groundwater contamination.[2][3][9] While microbial degradation of BAM can occur, the process is generally slow in the environment.[2] Continued monitoring and research into remediation strategies are essential to mitigate the impact of this persistent metabolite on water resources.[29]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DSpace [helda.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite this compound (BAM): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. www2.mst.dk [www2.mst.dk]

- 10. This compound | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Groundwater contamination with this compound (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The complete genome of this compound (BAM) degrader Aminobacter sp. MSH1 suggests a polyploid chromosome, phylogenetic reassignment, and functions of plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mineralization of the Common Groundwater Pollutant this compound (BAM) and its Metabolite 2,6-Dichlorobenzoic Acid (2,6-DCBA) in Sand Filter Units of Drinking Water Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DSpace [helda.helsinki.fi]

- 19. This compound (Ref: AE C653711) [sitem.herts.ac.uk]

- 20. Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst [scirp.org]

- 21. mdpi.com [mdpi.com]

- 22. scilit.com [scilit.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. Determination of this compound and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. epa.gov [epa.gov]

- 28. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 29. nbinno.com [nbinno.com]

Toxicological Profile of 2,6-Dichlorobenzamide (BAM): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzamide (BAM) is a primary and persistent metabolite of the herbicide dichlobenil.[1] Due to its high water solubility and stability, BAM is a frequent contaminant of ground and surface water, raising environmental and health concerns.[1] This technical guide provides a comprehensive overview of the toxicological profile of BAM, consolidating available data on its physicochemical properties, toxicokinetics, and toxicodynamics. Quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments, are presented in structured tables for clear comparison. Detailed experimental protocols for key toxicological studies, based on internationally recognized guidelines, are provided. Additionally, this guide includes visualizations of the metabolic pathway of BAM and a general experimental workflow for its analysis, created using the DOT language. While a definitive signaling pathway for BAM-induced toxicity is not yet fully elucidated, a conceptual diagram of xenobiotic-induced oxidative stress, a potential mechanism of action, is also presented.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and toxicological behavior.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.02 g/mol | [2] |

| CAS Number | 2008-58-4 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 195 - 204 °C | [3] |

| Water Solubility | 2.7 g/L (at 20-25 °C) | [3] |

| logP (Octanol/Water Partition Coefficient) | 0.77 | [3] |

| Vapor Pressure | 3.26 x 10⁻⁵ mmHg | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Animal studies indicate that this compound is readily absorbed after oral administration.[3] Whole-body autoradiography in rats and mice has shown that BAM is homogeneously distributed throughout the body shortly after exposure.[3]

The metabolism of BAM primarily involves hydroxylation of the aromatic ring followed by conjugation with glutathione.[5] The major urinary metabolites in rats include unchanged BAM, two monohydroxylated derivatives, and mercapturic acid conjugates.[5] Enterohepatic circulation has been observed, with a significant portion of the administered dose being excreted in the bile.[3] Excretion occurs predominantly via the urine, with a smaller fraction eliminated in the feces.[3]

Toxicodynamics

The toxicological effects of this compound have been evaluated in various animal studies, providing insights into its potential hazards to human health.

Acute Toxicity

BAM exhibits low to moderate acute toxicity following oral administration.

| Species | Sex | Route | LD₅₀ | Reference(s) |

| Rat | Male | Oral | 1470 mg/kg bw | [5] |

| Rat | Female | Oral | 2330 mg/kg bw | [5] |

| Mouse | Male | Oral | 1538 mg/kg bw | [2] |

| Mouse | Female | Oral | 1144 mg/kg bw | [2] |

Sub-chronic Toxicity

Repeated dose studies have identified the liver and nervous system as potential target organs.

| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference(s) |

| Rat | 13 weeks | Oral (dietary) | 14 mg/kg bw/day (180 ppm) | 49 mg/kg bw/day (600 ppm) | Decreased body weight gain, increased blood urea nitrogen, reduced coagulation times. | [6] |

| Dog | 13 weeks | Oral (dietary) | ~2.5 mg/kg bw/day (100 ppm) | - | No effects observed at the highest dose tested. | [5] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have provided data on the chronic effects and carcinogenic potential of BAM.

| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference(s) |

| Rat | 106-107 weeks | Oral (dietary) | 6.5 mg/kg bw/day (180 ppm) | 19 mg/kg bw/day (500 ppm) | Decreased mean body weight gain, increased relative liver weight (females). | [5] |

| Dog | 2 years | Oral (dietary) | 4.5 mg/kg bw/day (180 ppm) | 12.5 mg/kg bw/day (500 ppm) | Decreased body weight gain and increased relative liver weight. | [5] |

In a long-term study in rats, an increased incidence of hepatoma in females at 500 ppm was of borderline significance.[5] The US EPA has classified BAM as a Group C "possible human carcinogen".[3]

Genotoxicity

This compound has not demonstrated mutagenic potential in a variety of in vitro and in vivo genotoxicity tests.[3]

| Test System | Result | Reference(s) |

| Ames Test (Salmonella typhimurium) | Negative | [3] |

| In vitro mammalian cell gene mutation assay | Negative | [3] |

| In vivo micronucleus test | Negative | [3] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of BAM have been conducted in rabbits.

| Species | Study Type | Route | Maternal NOAEL | Maternal LOAEL | Developmental NOAEL | Developmental LOAEL | Effects | Reference(s) |

| Rabbit | Developmental | Oral (gavage) | 10 mg/kg bw/day | 30 mg/kg bw/day | 30 mg/kg bw/day | 90 mg/kg bw/day | Maternal toxicity at ≥30 mg/kg/day; decreased fetal body weight at 90 mg/kg/day. | [2] |

BAM was not found to be teratogenic in the rabbit developmental toxicity study.[3]

Potential Signaling Pathway: Xenobiotic-Induced Oxidative Stress

While the precise molecular signaling pathways of this compound toxicity have not been definitively elucidated, a plausible mechanism, based on the metabolism of other chlorinated aromatic compounds, is the induction of oxidative stress. The metabolic activation of BAM could lead to the formation of reactive intermediates that generate reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately contributing to cytotoxicity and organ damage.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies, based on OECD guidelines, that are relevant to the assessment of this compound.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure using a small number of animals per step to classify the substance's toxicity.

-

Animals: Typically, young adult rats of a single sex (usually females).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered by oral gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step (number of mortalities) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.

-

-

Endpoint: Classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Sub-chronic Oral Toxicity - 90-Day Study in Rodents (OECD 408)

-

Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

-

Animals: Typically, young adult rats. At least 10 males and 10 females per dose group.

-

Procedure:

-

The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

-

Clinical observations, body weight, and food/water consumption are recorded regularly.

-

Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on organs and tissues.

-

-

Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

-

Principle: To determine the chronic toxic and/or carcinogenic potential of a substance in a single long-term study.

-

Animals: Typically, rats. At least 50 males and 50 females per dose group for the carcinogenicity phase.

-

Procedure:

-

The test substance is administered daily in graduated doses for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Similar observations and examinations as in the 90-day study are conducted throughout the study.

-

Comprehensive gross and histopathological examinations are performed on all animals.

-

-

Endpoints: Identification of neoplastic and non-neoplastic lesions, characterization of tumor incidence and type, and determination of a NOAEL for chronic toxicity.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: To detect gene mutations induced by a substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

-

Procedure:

-

Tester strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

The mixture is plated on a minimal medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Developmental Toxicity Study (OECD 414)

-

Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Animals: Typically, pregnant rats or rabbits.

-

Procedure:

-

The test substance is administered daily to pregnant females during the period of organogenesis.

-

Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined.

-

Fetuses are examined for external, visceral, and skeletal abnormalities.

-

-

Endpoints: Evaluation of maternal toxicity, embryo-fetal death, and fetal malformations and variations. Determination of maternal and developmental NOAELs.

Analytical Workflow for BAM in Water Samples

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This compound is a compound of significant environmental interest due to its persistence and potential for human exposure through contaminated drinking water. The available toxicological data from animal studies indicate a low to moderate acute toxicity. The liver appears to be a primary target organ for toxicity following repeated exposure. While there is some evidence of carcinogenicity in female rats at high doses, BAM is not considered to be genotoxic. Developmental toxicity has been observed in rabbits, but only at doses that also cause maternal toxicity.

Further research is needed to fully elucidate the specific molecular mechanisms of BAM-induced toxicity, including the potential role of oxidative stress. Continued monitoring of BAM levels in the environment and a thorough understanding of its toxicological profile are essential for accurate risk assessment and the protection of public health. This technical guide serves as a comprehensive resource for professionals involved in the evaluation of the safety of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. agilent.com [agilent.com]

- 5. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (this compound) and risk characterisation of drinking water exposure – 6 Summary [www2.mst.dk]

- 6. fao.org [fao.org]

Microbial Degradation Pathways of 2,6-Dichlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzamide (BAM) is a persistent and mobile metabolite of the herbicide dichlobenil, frequently detected as a groundwater contaminant.[1][2] Its recalcitrant nature poses significant challenges for water purification.[2] Microbial degradation represents a promising and environmentally sustainable strategy for the remediation of BAM-contaminated sites. This technical guide provides a comprehensive overview of the known microbial degradation pathways of BAM, with a primary focus on the well-characterized pathway in Aminobacter sp. MSH1. This document details the key enzymes and genes involved in the catabolism of BAM, summarizes quantitative data on degradation rates, and provides detailed experimental protocols for the study of this process. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction to this compound (BAM) and its Environmental Significance

This compound (BAM) is the primary degradation product of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[1][3] Unlike its parent compound, which degrades relatively quickly in soil, BAM is highly persistent and mobile in the environment.[1] Its high water solubility and low sorption to soil particles contribute to its propensity to leach into groundwater, where it has become a widespread contaminant.[1] The presence of BAM in drinking water sources, often exceeding regulatory limits, necessitates effective remediation strategies.[2] Bioremediation, leveraging the metabolic capabilities of microorganisms, offers a cost-effective and environmentally friendly solution to this challenge.[2]

Microbial Degradation of BAM: Key Microorganisms

Several bacterial and fungal species have been identified with the ability to degrade BAM. However, the most extensively studied and well-characterized BAM-degrading microorganism is Aminobacter sp. MSH1 (reassigned as Aminobacter niigataensis MSH1).[4] This bacterium is capable of utilizing BAM as a sole source of carbon, nitrogen, and energy.[4]

Other microorganisms reported to be involved in BAM degradation include:

-

Bacteria:

-

Rhodococcus sp.[5]

-

Zoogloea sp.

-

Pseudomonas sp.

-

Xanthomonas sp.

-

Nocardioides sp.

-

Sphingomonas sp.

-

Ralstonia sp.

-

-

Fungi: Several fungal isolates have also shown potential for BAM degradation.

While these organisms have demonstrated the ability to transform BAM, the detailed metabolic pathways are not as well elucidated as in Aminobacter sp. MSH1.

The Central Degradation Pathway in Aminobacter sp. MSH1

The complete mineralization of BAM by Aminobacter sp. MSH1 is a multi-step process involving a cascade of enzymatic reactions. The genes encoding the key enzymes for this pathway are located on two plasmids, pBAM1 and pBAM2.[4]

Initial Hydrolysis of BAM to 2,6-Dichlorobenzoic Acid (2,6-DCBA)

The first and crucial step in the degradation of BAM is the hydrolysis of the amide bond to form 2,6-dichlorobenzoic acid (2,6-DCBA). This reaction is catalyzed by a specific amidase, designated BbdA .[2][6] The gene encoding this enzyme, bbdA, is located on the IncP1-β plasmid pBAM1.[2][4] BbdA exhibits a remarkably high affinity for BAM, with a low Kм value, making it highly efficient even at the micropollutant concentrations found in groundwater.[2][6]

The Unique Catabolic Pathway of 2,6-DCBA

The subsequent degradation of the intermediate, 2,6-DCBA, follows a unique pathway that differs from the catabolism of other chlorobenzoates. The genes for this part of the pathway are located on a second plasmid, pBAM2.[4] The key steps are:

-

Hydroxylation: The monooxygenase BbdD catalyzes two successive hydroxylation reactions, first transforming 2,6-DCBA into 2,6-dichloro-3-hydroxybenzoic acid, and then into 2,6-dichloro-3,5-dihydroxybenzoic acid.

-

Thiolytic Dehalogenation: Glutathione-dependent dehalogenases, BbdI and BbdE , catalyze the removal of the first chlorine atom through thiolysis.

-

Hydrolytic Dehalogenation: The second chlorine atom is removed hydrolytically by the dehalogenase BbdC , which belongs to the α/β hydrolase superfamily.

-

Ring Cleavage: The resulting trihydroxylated aromatic intermediate undergoes ring cleavage by the extradiol dioxygenase BbdF .

-

Conversion to Central Metabolites: The product of the ring cleavage is further processed, likely by the enzyme BbdG , to intermediates of the Krebs cycle.

This comprehensive pathway ensures the complete mineralization of the recalcitrant BAM molecule.

Quantitative Data on BAM Degradation

The efficiency of microbial degradation of BAM can be quantified through various parameters. The following tables summarize key quantitative data from studies on Aminobacter sp. MSH1.

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme Kinetics of BbdA Amidase | |||

| Kм for BAM | 0.71 µM | Aminobacter sp. MSH1 | [2][6] |

| BAM Mineralization | |||

| Mineralization of [¹⁴C]BAM | 15% to 64% | Aminobacter sp. MSH1 (initial BAM conc. 7.9 nM to 263.1 µM) | [7] |

| BAM Degradation Efficiency | |||

| Degradation Efficiency | 70% to 95% | Aminobacter sp. MSH1 in flow channels | [8] |

| BAM Depletion | 95.6% to 99.9% | Aminobacter sp. MSH1 (initial BAM conc. 7.9 nM to 263.1 µM) | [7] |

| Degradation in Bioreactors | |||

| Specific Growth Rate (μ) | 0.18 h⁻¹ | Aminobacter sp. MSH1 on optimized mineral salt medium with glucose | [9] |

| Degradation Activity per Cell | ~3 x 10⁻⁹ µg BAM h⁻¹ | Aminobacter sp. MSH1 from exponential and stationary phases | [9] |

| Half-life | |||

| Dichlobenil to BAM | 106 to 2,079 days | Various soils and subsurface sediments | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of BAM microbial degradation.

Microbial Identification: 16S rRNA Gene Sequencing

Objective: To identify bacterial isolates capable of degrading BAM.

Protocol:

-

Sample Collection: Collect microbial samples from BAM-contaminated soil, water, or enrichment cultures.

-

DNA Extraction:

-

Use a commercial DNA extraction kit suitable for microbial genomic DNA, following the manufacturer's instructions.

-

Alternatively, use a standard phenol-chloroform extraction method.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Prepare a PCR master mix containing:

-

Template DNA (10-50 ng)

-

Forward Primer (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3') (10 pmol)

-

Reverse Primer (e.g., 1492R: 5'-GGTTACCTTGTTACGACTT-3') (10 pmol)

-

dNTPs (200 µM each)

-

Taq DNA polymerase (1-2.5 units)

-

PCR buffer (1x)

-

Nuclease-free water to a final volume of 25-50 µL.

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 1 minute 30 seconds.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

PCR Product Purification:

-

Verify the PCR product size (~1500 bp) by agarose gel electrophoresis.

-

Purify the PCR product using a commercial PCR purification kit or by enzymatic digestion of primers and dNTPs.

-

-

Sequencing:

-

Send the purified PCR product for Sanger sequencing using the same forward and reverse primers.

-

-

Data Analysis:

-

Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.

-

Compare the obtained sequence against a public database (e.g., NCBI BLAST, RDP) to identify the closest known bacterial species.

-

Sample Preparation: Solid-Phase Extraction (SPE) of BAM from Water

Objective: To extract and concentrate BAM and its metabolites from water samples prior to analytical quantification.

Protocol:

-

Materials:

-

SPE cartridges (e.g., C18 or Oasis HLB).

-

SPE manifold.

-

Methanol (HPLC grade).

-

Deionized water (HPLC grade).

-

Sample collection bottles (glass).

-

Nitrogen evaporator.

-

Autosampler vials.

-

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Do not allow the cartridge to dry.

-

-

Cartridge Equilibration:

-

Pass 5 mL of deionized water through the cartridge.

-

Ensure the sorbent bed remains wet.

-

-

Sample Loading:

-

Acidify the water sample (e.g., 1 L) to pH 2-3 with hydrochloric acid.

-

Pass the acidified sample through the conditioned and equilibrated SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-20 minutes.

-

-

Elution:

-

Elute the retained analytes (BAM and metabolites) with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 30-40°C.

-

Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the mobile phase to be used for LC-MS analysis or a suitable solvent for GC-MS analysis.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Amidase (BbdA) Enzyme Assay

Objective: To determine the activity of the BbdA amidase in converting BAM to 2,6-DCBA.

Protocol:

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.5).

-

BAM stock solution (e.g., 10 mM in DMSO).

-

Purified BbdA enzyme or cell-free extract containing the enzyme.

-

Trichloroacetic acid (TCA) solution (10% w/v) to stop the reaction.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (to a final volume of 500 µL).

-

BAM (to a final concentration of 1 mM).

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the enzyme solution (e.g., 10-50 µL).

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

-

-

Quantification of 2,6-DCBA:

-

Analyze the supernatant for the formation of 2,6-DCBA using HPLC or LC-MS/MS.

-

Prepare a standard curve of 2,6-DCBA to quantify the amount of product formed.

-

-

Calculation of Enzyme Activity:

-

One unit of amidase activity can be defined as the amount of enzyme that produces 1 µmol of 2,6-DCBA per minute under the specified assay conditions.

-

Calculate the specific activity (units/mg of protein) by dividing the enzyme activity by the total protein concentration in the enzyme solution.

-

Proteomic Analysis Workflow for BAM-degrading Bacteria

Objective: To identify proteins that are differentially expressed in the presence of BAM.

Protocol:

-

Bacterial Culture and Protein Extraction:

-

Grow the BAM-degrading bacteria in a minimal medium with and without BAM as the sole carbon and nitrogen source.

-

Harvest the cells in the exponential growth phase by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

-

Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

-

-

Protein Digestion (In-solution or In-gel):

-

Reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the digested peptides using reverse-phase liquid chromatography (LC).

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins by matching the experimental MS/MS spectra against a protein database of the target organism.

-

Perform label-free quantification or use isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of proteins in the BAM-treated and control samples.

-

Identify the proteins that are significantly up- or down-regulated in the presence of BAM.

-

Perform functional annotation and pathway analysis of the differentially expressed proteins.

-

Metabolomic Analysis Workflow for BAM Degradation

Objective: To identify and quantify the intracellular and extracellular metabolites produced during BAM degradation.

Protocol:

-

Sample Collection and Quenching:

-

Collect samples of the bacterial culture at different time points during BAM degradation.

-

Rapidly quench the metabolic activity by adding cold methanol (-20°C or colder) to the culture to a final concentration of 60-80%. This step is crucial to get a snapshot of the metabolome.

-

-

Metabolite Extraction:

-

Separate the cells from the supernatant by centrifugation at a low temperature.

-

Extract the intracellular metabolites from the cell pellet using a cold solvent mixture (e.g., methanol/water or chloroform/methanol/water).

-

The supernatant can be used for the analysis of extracellular metabolites.

-

-

Sample Preparation:

-

Dry the metabolite extracts under a vacuum or a stream of nitrogen.

-

Reconstitute the dried extracts in a suitable solvent for the analytical platform to be used.

-

-

LC-MS/MS or GC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to either liquid chromatography (for polar and non-polar metabolites) or gas chromatography (for volatile and derivatized metabolites).

-

-

Data Analysis:

-

Process the raw data to identify and quantify the metabolites using specialized software (e.g., XCMS, MetaboAnalyst).

-

Compare the metabolite profiles of samples taken at different time points to identify the intermediates and final products of the BAM degradation pathway.

-

Perform pathway analysis to map the identified metabolites onto known metabolic pathways.

-

Visualizing the Pathways and Workflows

Microbial Degradation Pathway of this compound in Aminobacter sp. MSH1

Caption: The enzymatic degradation pathway of this compound in Aminobacter sp. MSH1.

General Experimental Workflow for Studying BAM Degradation

Caption: A generalized workflow for the investigation of microbial degradation of BAM.

Conclusion

The microbial degradation of this compound is a complex and fascinating process, with Aminobacter sp. MSH1 serving as a model organism for its complete mineralization. The elucidation of the entire catabolic pathway, from the initial hydrolysis by the amidase BbdA to the final conversion into central metabolites, provides a solid foundation for the development of effective bioremediation strategies. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the environmental challenges posed by BAM contamination. Further research into the degradation pathways in other microorganisms and the optimization of bioremediation conditions will be crucial for the successful application of this knowledge in the field.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Identification of the Amidase BbdA That Initiates Biodegradation of the Groundwater Micropollutant this compound (BAM) in Aminobacter sp. MSH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite this compound (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complete genome of this compound (BAM) degrader Aminobacter sp. MSH1 suggests a polyploid chromosome, phylogenetic reassignment, and functions of plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. journals.asm.org [journals.asm.org]

- 8. Surface Colonization and Activity of the this compound (BAM) Degrading Aminobacter sp. Strain MSH1 at Macro- and Micropollutant BAM Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

2,6-Dichlorobenzamide (BAM): A Technical Guide to Its Persistence in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichlorobenzamide (BAM) is a primary, highly persistent, and mobile environmental metabolite of the herbicide dichlobenil.[1] Its frequent detection in groundwater, often exceeding regulatory limits, poses a significant challenge to drinking water quality.[2] This technical guide provides a comprehensive overview of the environmental persistence of BAM, detailing its degradation pathways, the factors influencing its stability in soil and water, and the standard experimental methodologies used for its assessment. Quantitative data are presented to illustrate its long half-life, and key processes are visualized to facilitate a deeper understanding of its environmental fate.

Degradation and Persistence of BAM

BAM is formed in the soil through the microbial transformation of the herbicide 2,6-dichlorobenzonitrile (dichlobenil).[1] While dichlobenil degrades relatively quickly, BAM is significantly more resilient to further breakdown.[3] Its persistence is a function of its chemical structure and various environmental factors.

Persistence in Soil

BAM exhibits high persistence in soil environments, with degradation rates being notably slow. Its high water solubility and low soil organic carbon-water partitioning coefficient (Koc) contribute to a high mobility, allowing it to leach readily from topsoil into deeper soil layers and eventually groundwater.[1][3][4]

Microbial activity is the primary driver of BAM degradation in soil. The process is significantly enhanced in aerobic (oxygen-rich) conditions and in soils with higher organic carbon and nitrogen content.[3] However, even under favorable conditions, degradation is slow. In soils not previously exposed to the parent herbicide, BAM can be a terminal or "dead-end" metabolite.

Table 1: Degradation Half-life (DT50) of this compound (BAM) in Soil

| Soil/Sediment Type | Condition | Half-life (DT50) in Days | Reference |

| Mineral Topsoil | Aerobic | 182 - 261 | (Dichlobenil and this compound (BAM) dissipation in topsoil and deposits from groundwater environment within the boreal region in southern Finland, 2013) |

| Subsurface Deposits | Aerobic | 314 - No Degradation | (Dichlobenil and this compound (BAM) dissipation in topsoil and deposits from groundwater environment within the boreal region in southern Finland, 2013) |

| Sandy Sediments (Upper) | - | Small, significant degradation | [5] |

| Clayey Till Sediment | - | No degradation observed | [5] |

Persistence in Water

In aquatic environments, particularly groundwater where microbial populations and oxygen levels are low, BAM is considered highly stable.[3] Its hydrophilic nature means it does not readily adsorb to suspended solids or sediment.[4] The primary route of degradation remains microbial; however, the conditions in most aquifers are not conducive to rapid breakdown, leading to long-term contamination once it enters the groundwater system.[5] Abiotic degradation processes like hydrolysis are not considered significant for BAM under typical environmental pH ranges (5-9).

Degradation Pathways and Influencing Factors

The transformation of dichlobenil to BAM and its subsequent, slow degradation is a multi-step biological process.

Formation and Degradation Pathway

The primary pathway involves two key enzymatic steps mediated by soil microorganisms:

-

Formation of BAM: Common soil bacteria possessing the enzyme nitrile hydratase hydrolyze the nitrile group (-C≡N) of dichlobenil to an amide group (-CONH₂), resulting in the formation of BAM.[1]

-

Degradation of BAM: The first and rate-limiting step in BAM's breakdown is the hydrolysis of its amide group by an amidase enzyme to form 2,6-dichlorobenzoic acid (2,6-DCBA). Certain specialized bacteria, such as Aminobacter sp. MSH1, are capable of carrying out this transformation and can further mineralize the resulting products.[6][7]

Factors Influencing Persistence

Several environmental factors govern the rate of BAM degradation. The interplay of these factors determines its ultimate persistence in any given environment.

Experimental Protocols

Assessing the persistence of BAM involves standardized laboratory incubation studies followed by sensitive analytical quantification. The following protocols are representative of methodologies used in environmental fate studies, largely based on OECD guidelines.[8][9][10][11]

Soil Persistence Study (Aerobic - based on OECD 307)

This protocol determines the rate of degradation and the dissipation half-life (DT50) of BAM in soil under controlled aerobic conditions.

1. Soil Collection and Preparation:

-

Collect fresh soil from the top 0-20 cm layer from a site with no recent pesticide application.

-

Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh.

-

Characterize the soil for properties such as texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

2. Application of Test Substance:

-

Prepare a stock solution of BAM (often ¹⁴C-radiolabeled for mass balance studies) in a suitable solvent.

-

Treat replicate soil samples (typically 50-100 g dry weight equivalent) with the BAM solution to achieve the desired test concentration. The application should be uniform.

-

For solvent-based applications, allow the solvent to evaporate completely from the soil in a fume hood.

3. Incubation:

-

Place the treated soil samples into incubation vessels (e.g., biometer flasks) that allow for air exchange and trapping of volatile products like ¹⁴CO₂.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by ensuring a continuous supply of air.

-

Include sterile (e.g., autoclaved or gamma-irradiated) soil controls to distinguish between biotic and abiotic degradation.

4. Sampling and Extraction:

-

Sacrifice replicate vessels for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract BAM and its metabolites from the soil samples using an appropriate solvent or combination of solvents (e.g., acetonitrile, methanol, or mixtures with water) via methods like shaking, sonication, or accelerated solvent extraction (ASE).

-

Analyze the extracts immediately or store them at low temperatures (e.g., -20°C).

5. Analysis:

-

Quantify the concentration of BAM and its primary metabolite, 2,6-DCBA, in the extracts using a validated analytical method, typically HPLC or LC-MS/MS (see section 3.2).

-

If using ¹⁴C-BAM, analyze trapped volatiles and non-extractable soil-bound residues to establish a complete mass balance.

6. Data Analysis:

-

Plot the concentration of BAM versus time.

-

Calculate the degradation rate and determine the DT50 (time for 50% dissipation) and DT90 values using appropriate kinetic models (e.g., single first-order kinetics).[12][13]

Analytical Method: SPE and LC-MS/MS for Water Samples

This protocol describes a common and highly sensitive method for the quantification of BAM in water samples.

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove particulate matter.[14]

-

Condition the SPE Cartridge: Use a suitable SPE cartridge (e.g., polymeric reversed-phase). Condition the cartridge by passing methanol followed by ultrapure water through it.[15]

-

Load Sample: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). BAM will be retained on the sorbent.

-

Wash Cartridge: Wash the cartridge with ultrapure water to remove interfering salts and polar impurities.

-

Elute Analyte: Elute the retained BAM from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).[15]

-

Concentrate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for BAM.

-

Quantification: Generate a calibration curve using standards of known concentrations and quantify BAM in the sample by comparing its peak area to the curve.

-

Conclusion

This compound is a highly persistent and mobile environmental contaminant whose presence in soil and water is a direct legacy of the use of the herbicide dichlobenil.[1] Its environmental fate is characterized by very slow microbial degradation, particularly in the anaerobic conditions typical of groundwater.[3] This inherent stability, combined with high water solubility, makes BAM a long-term threat to water resources.[2] Understanding the factors that influence its degradation and applying robust experimental and analytical protocols are essential for assessing its risk, monitoring its presence, and developing potential bioremediation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Dichlobenil and this compound (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [helda.helsinki.fi]

- 4. www2.mst.dk [www2.mst.dk]

- 5. pub.geus.dk [pub.geus.dk]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]